molecular formula C16H17N3O4S B14938672 N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B14938672
M. Wt: 347.4 g/mol
InChI Key: IXYNGYSWIIHQBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-acetamidophenyl sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial agent and in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and enzyme inhibition studies .

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[(3-acetamidophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-6-8-16(9-7-13)24(22,23)19-15-5-3-4-14(10-15)18-12(2)21/h3-10,19H,1-2H3,(H,17,20)(H,18,21)

InChI Key

IXYNGYSWIIHQBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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